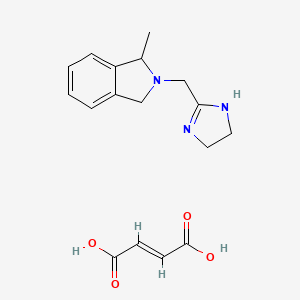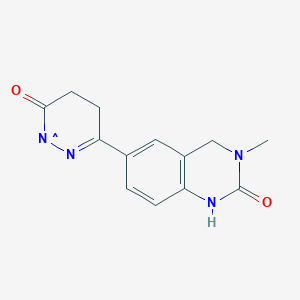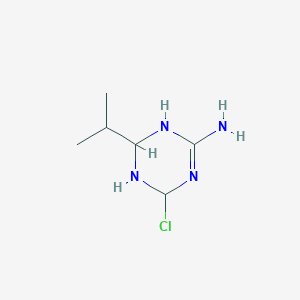
1,3,5-Triazin-2-amine, 4-chloro-6-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(iso-propyl)-6-amino-1,3,5-triazine is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(iso-propyl)-6-amino-1,3,5-triazine typically involves the reaction of cyanuric chloride with iso-propylamine and ammonia. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by iso-propyl and amino groups. The reaction conditions usually involve:
Temperature: 0-5°C for the initial addition of iso-propylamine, followed by room temperature for the addition of ammonia.
Solvent: Common solvents include acetone or acetonitrile.
Catalyst: No specific catalyst is required, but the reaction is often carried out under basic conditions to facilitate the nucleophilic substitution.
Industrial Production Methods
In industrial settings, the production of 2-chloro-4-(iso-propyl)-6-amino-1,3,5-triazine is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Reactant Feed: Continuous feeding of cyanuric chloride, iso-propylamine, and ammonia into the reactor.
Temperature Control: Maintaining optimal temperatures throughout the reaction to ensure complete conversion.
Purification: The product is purified using techniques such as crystallization or distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(iso-propyl)-6-amino-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxyl, alkoxy, or thiol groups.
Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to form amines.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like ethanol or methanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 2-hydroxy-4-(iso-propyl)-6-amino-1,3,5-triazine.
Oxidation: Formation of 2-chloro-4-(iso-propyl)-6-nitro-1,3,5-triazine.
Reduction: Formation of 2-chloro-4-(iso-propyl)-6-amino-1,3,5-triazine derivatives with reduced functional groups.
Scientific Research Applications
2-Chloro-4-(iso-propyl)-6-amino-1,3,5-triazine has several scientific research applications:
Agriculture: Used as a precursor for herbicides and pesticides due to its ability to inhibit photosynthesis in weeds.
Pharmaceuticals: Investigated for its potential as an anticancer agent and in the treatment of bacterial infections.
Materials Science: Utilized in the synthesis of polymers and resins with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 2-chloro-4-(iso-propyl)-6-amino-1,3,5-triazine involves its interaction with specific molecular targets:
Inhibition of Photosynthesis: In plants, it inhibits the photosystem II complex, preventing the conversion of light energy into chemical energy.
Anticancer Activity: In cancer cells, it interferes with DNA replication and repair mechanisms, leading to cell death.
Antibacterial Activity: It disrupts bacterial cell wall synthesis and protein production, resulting in bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-diamino-1,3,5-triazine: Similar structure but with two amino groups instead of one iso-propyl group.
2,4-Dichloro-6-amino-1,3,5-triazine: Contains two chlorine atoms and one amino group.
2-Chloro-4-(methyl)-6-amino-1,3,5-triazine: Similar structure with a methyl group instead of an iso-propyl group.
Uniqueness
2-Chloro-4-(iso-propyl)-6-amino-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iso-propyl group enhances its lipophilicity, making it more effective in penetrating biological membranes and interacting with molecular targets.
Properties
Molecular Formula |
C6H13ClN4 |
|---|---|
Molecular Weight |
176.65 g/mol |
IUPAC Name |
4-chloro-2-propan-2-yl-1,2,3,4-tetrahydro-1,3,5-triazin-6-amine |
InChI |
InChI=1S/C6H13ClN4/c1-3(2)4-9-5(7)11-6(8)10-4/h3-5,9H,1-2H3,(H3,8,10,11) |
InChI Key |
YZDUQTIPTFIHGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1NC(N=C(N1)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


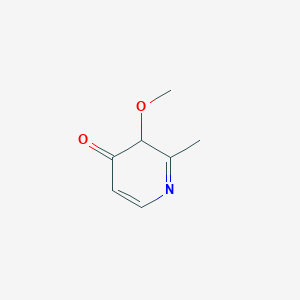
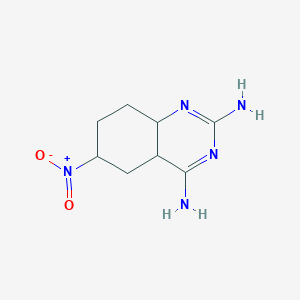
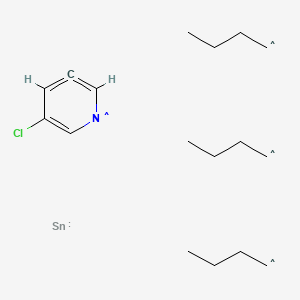
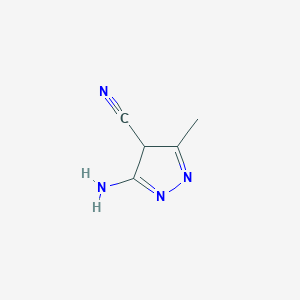
![L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester](/img/structure/B12357105.png)
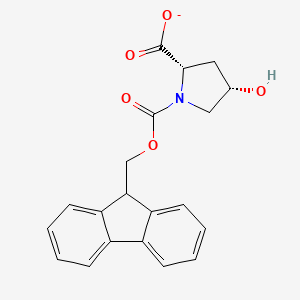

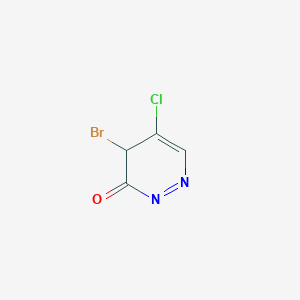
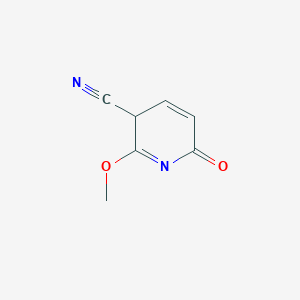
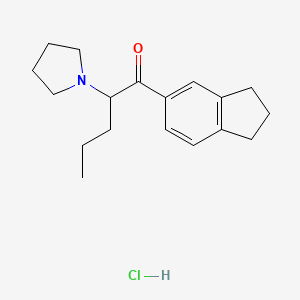
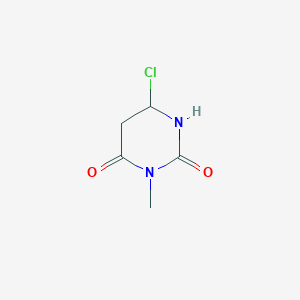
![5-(3,4-dimethoxyphenyl)-2-methyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12357140.png)
